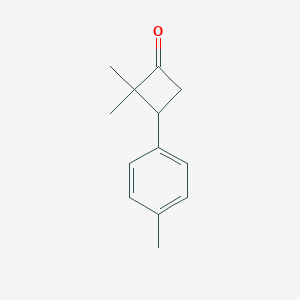

2,2-Dimethyl-3-p-tolyl-cyclobutanone

Description

Properties

Molecular Formula |

C13H16O |

|---|---|

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,2-dimethyl-3-(4-methylphenyl)cyclobutan-1-one |

InChI |

InChI=1S/C13H16O/c1-9-4-6-10(7-5-9)11-8-12(14)13(11,2)3/h4-7,11H,8H2,1-3H3 |

InChI Key |

CHEPBADJGBSJQN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=O)C2(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key differences between 2,2-Dimethyl-3-p-tolyl-cyclobutanone and related compounds from the evidence:

*Inferred based on structural formula.

Substituent Effects

- p-Tolyl vs. m-Tolyl : The para-methyl group on the aromatic ring (p-tolyl) in the target compound may enhance steric accessibility and electronic conjugation compared to the meta-substituted (m-tolyl) acetamide analog. This could influence crystallization behavior or biological target binding .

Research Findings and Limitations

- Crystallography : The acetamide analog’s crystal structure () is stabilized by N–H···O and C–H···O hydrogen bonds. The target compound’s p-tolyl group may favor π-π stacking over hydrogen bonding, altering solid-state properties .

- Data Gaps : Direct experimental data on the target compound (e.g., melting point, solubility) are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.

Q & A

Basic Research Questions

Q. What are the primary structural characterization techniques for 2,2-Dimethyl-3-p-tolyl-cyclobutanone, and how do they address stereochemical challenges?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to resolve steric effects caused by the dimethyl and p-tolyl substituents. For stereochemical ambiguity, employ X-ray crystallography to confirm spatial arrangements. Gas chromatography-mass spectrometry (GC-MS) can validate purity and detect minor isomers. Cross-reference data with computational models (e.g., density functional theory, DFT) to predict spectral patterns .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

- Methodological Answer : Systematically vary reaction parameters (e.g., catalysts, solvents, temperature) using a design-of-experiments (DoE) approach. Monitor intermediates via in-situ infrared (IR) spectroscopy. Compare yields under different conditions and apply kinetic analysis to identify rate-limiting steps. Use high-performance liquid chromatography (HPLC) to isolate and quantify byproducts .

Q. What are the key spectroscopic features of this compound, and how do they differ from analogous cyclobutanones?

- Methodological Answer : Analyze the carbonyl stretching frequency (C=O) in IR spectroscopy; steric hindrance from substituents may reduce its wavenumber. In mass spectrometry, the molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of methyl groups) distinguish it from less substituted analogs. Compare NMR chemical shifts with databases (e.g., PubChem) to validate assignments .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound, particularly in dynamic conformational studies?

- Methodological Answer : Perform variable-temperature NMR to detect conformational exchange. Use 2D NMR techniques (e.g., NOESY) to identify spatial proximities between substituents. If discrepancies persist, apply time-resolved spectroscopic methods or computational molecular dynamics simulations to model ring puckering and substituent interactions .

Q. What computational approaches are most effective for predicting the thermodynamic stability and reactivity of this compound?

- Methodological Answer : Use DFT to calculate strain energy and substituent effects on ring stability. Compare with experimental thermochemical data (e.g., calorimetry). For reactivity, simulate transition states in cycloaddition or ring-opening reactions using software like Gaussian or ORCA. Validate models against kinetic isotope effect (KIE) studies .

Q. How should environmental impact assessments for this compound be designed to evaluate persistence and ecotoxicity?

- Methodological Answer : Conduct OECD 301/302 biodegradation tests to assess persistence. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products. For ecotoxicity, perform acute/chronic assays on model organisms (e.g., Daphnia magna), and apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Q. What methodologies are recommended for evaluating the biological activity of this compound in enzyme inhibition studies?

- Methodological Answer : Use in vitro enzyme assays (e.g., fluorescence-based kinetics) to measure inhibition constants (Kᵢ). Pair with molecular docking simulations to identify binding modes. Validate findings with in vivo models (e.g., zebrafish) to assess bioavailability and metabolic pathways. Monitor metabolites via ultra-high-resolution mass spectrometry (UHR-MS) .

Q. How can researchers address contradictory data in the synthesis and catalytic applications of this compound?

- Methodological Answer : Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use isotopic labeling (e.g., ¹³C) to trace reaction pathways. Publish raw datasets and spectra in open repositories for peer validation. Apply meta-analysis frameworks to reconcile divergent results .

Q. What advanced techniques are suitable for studying surface interactions of this compound in heterogeneous catalysis?

- Methodological Answer : Employ surface-enhanced Raman spectroscopy (SERS) or scanning tunneling microscopy (STM) to monitor adsorption/desorption dynamics. Use temperature-programmed desorption (TPD) to quantify binding energies. Pair with X-ray photoelectron spectroscopy (XPS) to analyze surface reactivity and oxidation states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.